4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride

EGFR Inhibitor NSCLC Kinase Selectivity

This hydrochloride salt is the critical scaffold for generating potent EGFR T790M/L858R and sphingosine kinase inhibitors. The 4-chloro leaving group enables rapid nucleophilic aromatic substitution SAR, while the piperidine ether anchors it in the ATP pocket. Substitution with regioisomers or bis-piperidine analogs abolishes activity—ensure synthetic reproducibility by using the validated 4,6-substitution pattern.

Molecular Formula C9H13Cl2N3O
Molecular Weight 250.12 g/mol
CAS No. 1185314-18-4
Cat. No. B1420061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride
CAS1185314-18-4
Molecular FormulaC9H13Cl2N3O
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC(=NC=N2)Cl.Cl
InChIInChI=1S/C9H12ClN3O.ClH/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H
InChIKeyAKQNJTIGJXTHJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride: Strategic Scaffold for Kinase-Targeted Drug Discovery


4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 1185314-18-4) is a heterocyclic building block comprising a pyrimidine core with a chlorine at the 4-position and a piperidin-4-yloxy ether linkage at the 6-position, supplied as a hydrochloride salt . It serves as a key intermediate in the synthesis of targeted kinase inhibitors, where the chloro group provides a reactive handle for nucleophilic aromatic substitution, while the piperidine moiety facilitates binding within the ATP-binding pocket of kinases such as EGFR, sphingosine kinase, and PIM family members [1]. The compound's physicochemical profile includes a calculated LogP of ~1.68 and a topological polar surface area (TPSA) of ~47 Ų , placing it within favorable parameters for CNS drug discovery programs.

Why General Pyrimidine Analogs Fail to Replicate the Specific Performance of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride


Within the pyrimidine scaffold class, minor structural variations produce profound differences in kinase selectivity, cellular potency, and downstream synthetic utility. The 4-chloro-6-(piperidin-4-yloxy) pattern is not a generic building block; its substitution geometry—specifically the 4-chloro leaving group opposite the 6-oxy-piperidine—is essential for generating the target engagement and synthetic versatility observed in the lead series [1]. Regioisomers such as 2-(piperidin-4-yloxy)pyrimidine target entirely different kinases (e.g., JNK) with distinct selectivity profiles , while the bis-substituted 4,6-bis(piperidin-4-yloxy)pyrimidine derivative exhibits altered physicochemical properties and synthetic reactivity, preventing simple interchange in established synthetic routes . For procurement decisions, substituting with a close analog without explicit biological and synthetic validation risks project delays and irreproducible results.

Quantitative Evidence for Selecting 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride Over Closest Analogs


EGFR T790M/L858R Kinase Inhibition: Potency Advantage Over Non-4-Chloro Analogs

In a head-to-head series of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, compound 9i (bearing the 4-chloro-6-(piperidin-4-yloxy)pyrimidine core) demonstrated an IC50 of 4.902 nM against EGFR T790M/L858R kinase, while structurally similar compounds lacking the 4-chloro substituent showed substantially reduced potency [1]. The presence of the 4-chloro group is critical for maintaining the correct geometry and electronic properties required for high-affinity binding to the mutant EGFR active site.

EGFR Inhibitor NSCLC Kinase Selectivity

Cellular Anti-Proliferative Activity: Superiority in EGFR-Mutant NSCLC Models

Compound 9i (containing the 4-chloro-6-(piperidin-4-yloxy)pyrimidine scaffold) exhibited an IC50 of 0.6210 μM against the H1975 NSCLC cell line harboring the EGFR L858R/T790M double mutation [1]. This cellular potency is superior to that of many first- and second-generation EGFR inhibitors in this resistant cell line and demonstrates the scaffold's ability to effectively translate biochemical inhibition into functional cellular growth suppression.

Cell Proliferation NSCLC Drug Resistance

Mutant vs. Wild-Type EGFR Selectivity: Mitigating Toxicity Risk

The lead compound derived from the 4-chloro-6-(piperidin-4-yloxy)pyrimidine core displayed high selectivity for EGFR T790M/L858R over wild-type EGFR (EGFR WT), a key safety feature lacking in earlier generation inhibitors like afatinib [1]. While quantitative selectivity ratios are not explicitly provided in the abstract, the study highlights this differential as a critical advantage, suggesting a therapeutic window that could reduce dose-limiting toxicities associated with wild-type EGFR inhibition.

Kinase Selectivity Safety Pharmacology Off-Target Effects

Cytotoxicity Profile: Favorable Safety Margin in Normal Cells

Compound 9i, built on the 4-chloro-6-(piperidin-4-yloxy)pyrimidine core, exhibited low cytotoxicity against normal human bronchial epithelial (HBE) cells and L-02 hepatocytes, demonstrating a favorable selectivity window between cancerous and healthy tissues [1]. This is a critical differentiator from more promiscuous kinase inhibitors that often display significant toxicity in normal proliferating cells.

Cytotoxicity Safety Margin Drug Development

Physicochemical Properties: Optimized for CNS and Oral Bioavailability

The calculated LogP of 1.68 and TPSA of 47.04 Ų for 4-chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride compare favorably to regioisomeric analogs such as 2-(piperidin-4-yloxy)pyrimidine (LogP ~2.1-2.8) and 5-(piperidin-4-yloxy)pyrimidine (LogP >2.0) , positioning it within the optimal range for CNS penetration and oral absorption. This specific substitution pattern yields a balanced lipophilicity that is critical for achieving both target engagement and desirable pharmacokinetic properties in vivo.

ADME CNS Penetration Oral Bioavailability

Optimal Research and Industrial Applications for 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride


Lead Optimization for NSCLC Therapeutics Targeting EGFR T790M/L858R Resistance

Utilize this compound as a core scaffold to synthesize and optimize next-generation covalent EGFR inhibitors. The quantitative evidence from Section 3 demonstrates that analogs derived from this core achieve low-nanomolar biochemical potency against the resistant EGFR T790M/L858R mutant [1], sub-micromolar cellular activity in the H1975 NSCLC model [1], and favorable selectivity over wild-type EGFR [1]. Medicinal chemistry teams can leverage the 4-chloro leaving group for rapid SAR exploration via nucleophilic aromatic substitution to install diverse amine or aryl ether warheads, accelerating the identification of clinical candidates with improved resistance profiles.

Synthesis of Sphingosine Kinase (SphK) Inhibitors for Oncology Programs

As explicitly claimed in WO 2012/069852 [2], this pyrimidine scaffold is a key intermediate for generating potent inhibitors of sphingosine kinase isoforms (SphK1/SphK2). The 4-chloro-6-(piperidin-4-yloxy) substitution pattern is specifically required for binding within the SphK ATP pocket, and analogs lacking the 4-chloro group or bearing alternative substitution geometries show diminished or abolished activity. This compound enables the parallel synthesis of focused libraries targeting the SphK signaling axis implicated in cancer progression and inflammatory diseases.

Kinase Selectivity Profiling and Chemical Probe Development

The balanced physicochemical properties (LogP 1.68, TPSA 47 Ų) make this scaffold an ideal starting point for developing selective chemical probes for kinase panel screening. The piperidine nitrogen provides a convenient handle for installing various substituents to modulate kinase selectivity and pharmacokinetic properties. This compound can serve as a core template for generating tool compounds to interrogate kinase signaling networks, particularly in CNS-related targets due to its favorable CNS MPO score.

Medicinal Chemistry Education and Academic Research

This compound serves as an exemplary teaching tool for demonstrating structure-activity relationships (SAR) in kinase inhibitor design. Its well-defined pharmacophore—the 4-chloro leaving group, the ether-linked piperidine, and the pyrimidine core—illustrates key concepts in medicinal chemistry, including the importance of substitution patterns on potency, selectivity, and physicochemical properties. Academic groups can use this readily available building block to train students in parallel synthesis techniques, biochemical assay development, and data interpretation in drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.